4-Methoxy-2-sulfamoylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9NO5S |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
4-methoxy-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
InChI Key |
FLWIQFGGXTYDQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 2 Sulfamoylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-Methoxy-2-sulfamoylbenzoic acid reveals a logical pathway for its synthesis, primarily involving the formation of the sulfonamide bond and the strategic functionalization of the aromatic ring.
Identification of Key Precursor Molecules
The primary disconnection point in the retrosynthesis of this compound is the sulfonamide bond. This bond is typically formed late in the synthetic sequence through the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. This leads to the identification of 4-Methoxy-2-chlorosulfonylbenzoic acid as a key intermediate.
Further disconnection of 4-Methoxy-2-chlorosulfonylbenzoic acid points towards 4-methoxybenzoic acid (also known as p-anisic acid) as a readily available starting material. The synthesis would therefore involve the introduction of a chlorosulfonyl group at the C-2 position of 4-methoxybenzoic acid.
Alternative precursors could include compounds where the substitution pattern is already established, such as 2-amino-4-methoxybenzoic acid, which could potentially be converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction, although this is a less common approach.
| Precursor Molecule | Rationale |
| 4-Methoxy-2-chlorosulfonylbenzoic acid | Direct precursor to the target compound via amidation. |
| 4-Methoxybenzoic acid | A commercially available starting material that can be functionalized. sigmaaldrich.comsigmaaldrich.com |
| 2-Amino-4-methoxybenzoic acid | A potential precursor for the introduction of the sulfonyl group. |
Challenges in Positional Selectivity for Sulfamoyl and Methoxy (B1213986) Groups
The primary challenge in the synthesis of this compound lies in achieving the desired regiochemistry. The methoxy group at the C-4 position and the carboxylic acid group at the C-1 position direct incoming electrophiles to specific positions on the aromatic ring. The methoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator.
During the electrophilic aromatic sulfonation or halosulfonation of 4-methoxybenzoic acid, the powerful activating effect of the methoxy group directs the incoming sulfonyl group primarily to the positions ortho to it (C-3 and C-5). However, the desired substitution is at the C-2 position, which is ortho to the carboxylic acid and meta to the methoxy group. Therefore, direct sulfonation of 4-methoxybenzoic acid is unlikely to yield the desired 2-sulfonylated product in high yield.
To overcome this challenge, a common strategy involves starting with a precursor where the desired substitution pattern is pre-established or can be achieved through a series of controlled reactions. For instance, starting with a compound that already has a substituent at the 2-position which can be converted to a sulfamoyl group is a viable approach. A patent for a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, employs a starting material with an acetamido group at the 4-position, which influences the regioselectivity of the subsequent chlorosulfonation. google.com
Established Synthetic Routes to this compound and Analogues
The established synthetic routes to this compound and its analogues are typically multi-step processes that address the challenge of regioselectivity.
Multi-Step Synthesis from Substituted Benzoic Acids
A common and effective method for synthesizing this compound begins with a suitably substituted benzoic acid derivative. This approach allows for greater control over the placement of the functional groups.
The key step in this synthetic pathway is the introduction of a sulfur-containing functional group at the C-2 position. This is typically achieved through electrophilic aromatic substitution, specifically sulfonation or, more directly, halosulfonation (chlorosulfonation).
Chlorosulfonation is a widely used method for introducing a sulfonyl chloride group (-SO₂Cl) directly onto an aromatic ring. This is often accomplished using chlorosulfonic acid (ClSO₃H). The resulting sulfonyl chloride is a highly reactive intermediate. The synthesis of the direct precursor, 2-Methoxy-4-chlorosulfonyl-benzoic acid, can be achieved through the sulfonation and subsequent chlorination of a methoxy-substituted benzoic acid precursor. The reaction of a sulfonic acid intermediate with thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF) is a known method to form the chlorosulfonyl derivative.
A general representation of this step is the reaction of a substituted benzoic acid with chlorosulfonic acid. For example, a patent for a similar compound starts with 2-methoxy-4-acetaminomethyl benzoate (B1203000) and reacts it with chlorosulfonic acid to introduce the sulfonyl chloride group. google.com
The final step in the synthesis is the conversion of the sulfonyl chloride group to the desired sulfamoyl moiety (-SO₂NH₂). This is a standard and generally high-yielding amidation reaction. The highly reactive chlorosulfonyl group readily reacts with ammonia or an appropriate amine to form the corresponding sulfonamide.
The reaction of 4-Methoxy-2-chlorosulfonylbenzoic acid with ammonia would yield the target compound, this compound. This reaction is typically carried out under mild conditions.
| Step | Reaction | Reagents and Conditions |
| 1 | Halosulfonation | Starting with a protected form of 4-methoxybenzoic acid, chlorosulfonic acid (ClSO₃H) is used to introduce the sulfonyl chloride group at the 2-position. |
| 2 | Amidation | The resulting 4-Methoxy-2-chlorosulfonylbenzoic acid is then reacted with ammonia (NH₃) to form the final product. |
Methoxy Group Introduction via Etherification Strategies
The introduction of a methoxy group onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved via etherification of a precursor phenol (B47542). In the context of synthesizing this compound, this would involve the methylation of a corresponding 4-hydroxy-substituted precursor. The most common method for this transformation is the Williamson ether synthesis.
This strategy employs a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, and a base to deprotonate the phenolic hydroxyl group. The resulting phenoxide ion then acts as a nucleophile, attacking the methylating agent to form the aryl methyl ether. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. For instance, a synthesis of 4-methoxy-2-methoxy benzoic acid from 4-methoxysalicylic acid utilizes N,N-diisopropylethylamine as a base in methylene (B1212753) chloride. prepchem.com While this example involves the formation of a methoxymethyl ether, the underlying principle of etherifying a phenolic hydroxyl group is analogous.
Key Reactants in Aryl Methyl Ether Synthesis:
Phenolic Precursor: e.g., a 4-hydroxybenzoic acid derivative.
Methylating Agent: Dimethyl sulfate (DMS), Methyl iodide (MeI).
Base: Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃), or a non-nucleophilic amine base.
Solvent: Polar aprotic solvents like acetone, DMF, or chlorinated solvents.
The reaction conditions must be carefully controlled, as the reagents can be hazardous and may react with other functional groups present in the molecule, often necessitating the use of protecting groups, which are discussed in the following section.
Alternative Synthetic Pathways
Beyond the direct functionalization of a pre-existing benzoic acid core, alternative strategies can be employed to construct the target molecule. These routes often involve building the carboxylic acid functionality from a different precursor, such as a nitrile, through multi-step sequences.
Cyanide Chemistry in Aryl Carbonitrile Precursors
One powerful method for introducing a carboxylic acid group onto an aromatic ring is through the hydrolysis of an aryl nitrile (cyanide). This pathway typically begins with a halogenated aromatic precursor, which is converted to the nitrile in a nucleophilic substitution reaction, followed by hydrolysis.
A patented method for a related isomer, 2-methoxy-5-sulfamoylbenzoic acid, illustrates this approach clearly. patsnap.com The synthesis involves:
Cyanation: A bromo-substituted precursor (3-bromo-4-methoxybenzenesulfonamide) is reacted with cuprous cyanide (CuCN). This reaction, known as the Rosenmund-von Braun reaction, substitutes the bromine atom with a cyano group to form 3-cyano-4-methoxybenzenesulfonamide. patsnap.com
Hydrolysis: The resulting aryl nitrile is then hydrolyzed to the carboxylic acid. This is often a two-step process where the nitrile is first converted to a methyl ester via alcoholysis in methanol (B129727) under acidic catalysis, followed by hydrolysis of the ester to the final carboxylic acid product under basic conditions. patsnap.com
This cyanide-based route is a valuable alternative, especially when direct carboxylation is difficult or when the required halogenated precursors are readily available. A similar strategy was used in the synthesis of 2,3,4-trimethoxybenzoic acid, where 2,3,4-trimethoxy bromobenzene (B47551) was converted to the corresponding nitrile with cuprous cyanide, which was then hydrolyzed to the final acid product. researchgate.net
Bromination and Nucleophilic Substitution Routes
The cyanide chemistry pathway is intrinsically linked to bromination and nucleophilic substitution strategies. The synthesis of the necessary aryl cyanide precursor first requires the selective introduction of a halogen, typically bromine, onto the aromatic ring.
This is achieved through electrophilic aromatic substitution. For example, the synthesis described in the patent for the 2-methoxy-5-sulfamoylbenzoic acid isomer starts with the bromination of 4-methoxybenzenesulfonamide. patsnap.com In this step, bromine is added to the aromatic ring at the position ortho to the methoxy group and meta to the sulfamoyl group, yielding 3-bromo-4-methoxybenzenesulfonamide. patsnap.com This reaction uses iron powder as a catalyst and a solvent like dichloromethane. patsnap.com
Once the bromo-derivative is formed, it becomes the substrate for the key nucleophilic substitution step with cuprous cyanide, as detailed in the previous section. Therefore, the sequence of bromination followed by cyanation and subsequent hydrolysis represents a complete and versatile synthetic pathway to this class of compounds.
Comparison of Reaction Yields and Efficiency Across Methodologies
| Synthetic Step / Route | Starting Material | Product | Yield (%) | Reference |
| Bromination | 4-methoxybenzenesulfonamide | 3-bromo-4-methoxybenzenesulfonamide | 74.8% | patsnap.com |
| Cyanation (Nitrile Formation) | 2,3,4-trimethoxy bromobenzene | 2,3,4-trimethoxy cyanobenzene | 69.5% | researchgate.net |
| Hydrolysis (of Nitrile) | 2,3,4-trimethoxy cyanobenzene | 2,3,4-trimethoxybenzoic acid | 80% | researchgate.net |
| Overall Yield (Route 1) | 2-methyl-5-nitrophenol | 2-Methoxy-4-(methylsulfanyl)benzoic Acid | 37% | researchgate.net |
| Overall Yield (Route 2) | 4-methyl-3-nitrobenzenesulfonic acid | 2-Methoxy-4-(methylsulfanyl)benzoic Acid | 17% | researchgate.net |
| Overall Yield (Cyanide Route) | Pyrogallol | 2,3,4-trimethoxybenzoic acid | 47.2% | researchgate.net |
Note: The data presented is for the target molecule or structurally similar compounds to illustrate the relative efficiencies of different reaction types.
Green Chemistry Approaches in the Synthesis of Sulfamoylbenzoic Acids
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including sulfamoylbenzoic acids.
Key green chemistry strategies relevant to these syntheses include:
Use of Greener Solvents: Many traditional organic syntheses employ hazardous chlorinated solvents like dichloromethane. patsnap.com Green chemistry promotes the use of safer alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). mdpi.comsci-hub.se Water is particularly attractive due to its non-toxicity and non-flammability, and reactions can often be performed "in" or "on" water even if the reagents are not fully soluble. mdpi.com
Solvent-Free Reactions: An even greener approach is to conduct reactions under neat (solvent-free) conditions, which completely eliminates solvent waste. The synthesis of various N-alkyl and N-arylsulfonamides has been successfully achieved by reacting amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se
Catalysis: Catalytic reactions are inherently greener than stoichiometric ones because they use small amounts of a substance to generate large amounts of product, reducing waste. sci-hub.se The development of reusable catalysts, such as ionic liquids with sulfonic acid groups, for multi-component reactions represents a significant advance. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Pathways with fewer steps and those that avoid the use of protecting groups, which are ultimately removed as waste, generally have a higher atom economy.
By integrating these approaches, the synthesis of this compound and related compounds can be made more environmentally benign, safer, and more efficient. sci-hub.se
Purification and Isolation Techniques for this compound Intermediates
The synthesis of a target molecule like this compound involves multiple steps, each yielding an intermediate that must be purified before proceeding. The choice of purification method depends on the physical and chemical properties of the intermediate (e.g., solid vs. liquid, polarity, solubility) and the nature of the impurities. Common techniques documented in the synthesis of related benzoic acid and sulfonamide compounds include:
Extraction: This is a fundamental technique used to separate the desired product from a reaction mixture based on its solubility characteristics. For instance, after a reaction, the mixture might be poured into water and extracted with an organic solvent like methylene chloride or ethyl acetate. prepchem.com Washing the organic layer with acidic, basic, or neutral aqueous solutions can further remove impurities.
Filtration: This simple method is used to separate a solid product from a liquid phase. It is routinely employed to collect a precipitated product after cooling a reaction mixture or to remove a solid catalyst, such as in the synthesis of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (B13963133) where the iron catalyst was removed by filtration. mdpi.com
Recrystallization: This is one of the most powerful methods for purifying solid compounds. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow pure crystals to form, leaving impurities behind in the solvent.
Column Chromatography: For non-volatile mixtures, column chromatography is the most versatile purification technique. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through it. This method was used to purify N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thione from reaction fractions. prepchem.com
Acid-Base Treatment: The acidic nature of the carboxylic acid group and the sulfonamide proton allows for purification via pH manipulation. The target compound can be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The aqueous layer can then be washed, and the pure product precipitated by acidification with an acid like hydrochloric acid. google.com
Drying: After isolation, residual solvents are typically removed by drying the compound under high vacuum. orgsyn.org
Chemical Transformations and Derivatization Strategies for 4 Methoxy 2 Sulfamoylbenzoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group of 4-Methoxy-2-sulfamoylbenzoic acid is a prime site for a variety of chemical modifications, enabling the synthesis of esters, amides, and other derivatives. These transformations are fundamental in the development of new compounds with tailored biological activities and material properties.
Esterification Reactions: Formation of Alkyl and Aryl Esters
Esterification of this compound can be achieved through several established methods to yield both alkyl and aryl esters. These reactions are crucial for modulating the lipophilicity and pharmacokinetic profile of the parent compound.
Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) via Fischer esterification, are applicable. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with the alcohol.
A common strategy involves the reaction with alkyl halides in the presence of a base. For instance, the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate has been reported, providing a template for the esterification of the isomeric this compound. orgsyn.org The reaction of the carboxylic acid with an alkyl halide, such as methyl iodide or ethyl bromide, in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, would be expected to proceed efficiently.
The synthesis of aryl esters typically requires the activation of the carboxylic acid, for example, by conversion to the corresponding acid chloride, followed by reaction with a phenol (B47542) in the presence of a base. Another approach is the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) that subsequently reacts with an alcohol or phenol. nih.gov This method is known for its high yields and mild reaction conditions. nih.gov
Table 1: Representative Esterification Reactions of Benzoic Acid Derivatives
| Ester Type | Reagents and Conditions | Product Type | Reference |
| Methyl Ester | Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester | General Method |
| Alkyl Ester | Alkyl Halide (e.g., C₂H₅Br), K₂CO₃, DMF | Alkyl Ester | orgsyn.org |
| Aryl Ester | Phenol, DCC, DMAP | Aryl Ester | nih.gov |
| Aryl Ester | Phenol, 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP | Aryl Ester | nih.gov |
This table presents general and analogous methods applicable to this compound.
Amide Bond Formation: Coupling with Amines and Peptides
The formation of amide bonds from this compound is a critical transformation for the synthesis of a vast range of biologically active molecules, including enzyme inhibitors and receptor ligands. This can be accomplished by reacting the carboxylic acid with primary or secondary amines using a variety of coupling agents.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. nih.gov Solvent-free procedures using methoxysilanes as coupling agents have also been reported for the formation of amides from benzoic acid derivatives. nih.gov
In the context of peptide synthesis, this compound can be incorporated as a non-proteinogenic amino acid analogue. The carboxylic acid moiety can be activated and coupled to the N-terminus of a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The use of protecting groups for the sulfonamide nitrogen may be necessary depending on the reaction conditions. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a known backbone amide protecting group used in the synthesis of 'difficult' peptides, highlighting the utility of methoxybenzyl moieties in this field. nih.govnih.govresearchgate.netscilit.comsigmaaldrich.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (Optional) | Typical Solvents | Reference |
| DCC | HOBt | Dichloromethane (DCM), DMF | nih.gov |
| EDC | HOAt | DCM, DMF | nih.gov |
| HATU | - | DMF | General Method |
| PyBOP | - | DMF | General Method |
This table lists common reagents for amide bond formation applicable to this compound.
Acid Halide Formation and Subsequent Derivatizations
The conversion of the carboxylic acid to a more reactive acid halide, typically an acid chloride, is a key step for a variety of subsequent derivatizations. 4-Methoxy-2-sulfamoylbenzoyl chloride can be synthesized by treating the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemicalbook.com The use of a catalytic amount of DMF can accelerate the reaction with oxalyl chloride. chemicalbook.com
The resulting 4-Methoxy-2-sulfamoylbenzoyl chloride is a versatile intermediate that readily reacts with a wide range of nucleophiles. For example, it can be reacted with amines to form amides, with alcohols to form esters, and with organometallic reagents to introduce new carbon-carbon bonds. noaa.govsigmaaldrich.comganeshremedies.com A notable application is the synthesis of 4-[[(2-methoxybenzoyl)amino]sulfonyl]benzoyl chloride, a key intermediate in the preparation of the safener cyprosulfamide, which involves the reaction of 2-methoxybenzoic acid with 4-sulfamoylbenzoic acid in the presence of thionyl chloride. google.comgoogle.com This demonstrates a related transformation where a sulfamoylbenzoic acid is converted to its acid chloride derivative.
Modifications of the Sulfamoyl Moiety
The sulfamoyl group (-SO₂NH₂) of this compound offers another avenue for structural diversification through reactions at the sulfonamide nitrogen.
N-Alkylation and N-Acylation of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide can undergo N-alkylation and N-acylation to introduce a variety of substituents, which can significantly alter the compound's biological and physical properties.
N-Alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. For instance, the N-alkylation of 2-azidobenzenesulfonamide (B1252160) has been reported, providing a procedural basis for similar reactions on this compound.
N-Acylation of sulfonamides can be accomplished using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. A more recent and efficient method involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of sodium hydride to give N-acylsulfonamides in high yields. semanticscholar.orgepa.govresearchgate.net This method is advantageous as it avoids the often harsh conditions required for reactions with acid chlorides and can be used with a wide range of acyl groups. semanticscholar.orgepa.govresearchgate.net
Table 3: Methods for N-Alkylation and N-Acylation of Sulfonamides
| Transformation | Reagents and Conditions | Product | Reference |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkyl Sulfonamide | Analogous Method |
| N-Acylation | Acyl Chloride, Pyridine | N-Acyl Sulfonamide | google.com |
| N-Acylation | N-Acylbenzotriazole, NaH, THF | N-Acyl Sulfonamide | semanticscholar.orgepa.govresearchgate.net |
This table outlines general and analogous methods for the modification of the sulfonamide group.
Formation of Heterocyclic Systems Incorporating the Sulfamoyl Group
The sulfonamide moiety can participate in cyclization reactions to form a variety of heterocyclic systems. These transformations can lead to the synthesis of novel scaffolds with unique three-dimensional structures and potential biological activities.
Cleavage and Regeneration of the Sulfamoyl Functionality
The sulfamoyl group, while a key pharmacophore in many diuretic and antibacterial agents, can also serve as a protecting or directing group in organic synthesis. Its cleavage and regeneration are therefore of significant interest.
The cleavage of the N-S bond in sulfonamides can be challenging due to its stability. However, various reductive and hydrolytic methods have been developed. For instance, treatment with strong acids like trifluoroacetic acid or hydrobromic acid in acetic acid can effect cleavage, although the harsh conditions may not be suitable for all substrates. Reductive cleavage using reagents such as sodium in liquid ammonia (B1221849) or samarium(II) iodide offers milder alternatives.
Regeneration of the sulfamoyl functionality can be achieved through several methods. A common approach involves the reaction of an aniline (B41778) derivative with a sulfamoylating agent. For example, the use of tributylammonium (B8510715) sulfamate (B1201201) (TBSAB) has been shown to effectively sulfamate anilines. mdpi.com The reaction proceeds via N-sulfamation, and under thermal conditions, can rearrange to the more stable C-sulfonated product. mdpi.com This reversibility highlights a potential pathway for both cleavage and regeneration under specific conditions. mdpi.com Another method for regeneration involves the use of chlorosulfonic acid followed by amination. This two-step process first introduces the chlorosulfonyl group onto the aromatic ring, which is then displaced by an amine to form the desired sulfonamide.
Aromatic Ring Functionalization and Substituent Effects
The benzene (B151609) ring of this compound is substituted with three distinct groups: a methoxy (B1213986) group, a carboxylic acid group, and a sulfamoyl group. The interplay of the electronic and steric effects of these substituents governs the regioselectivity of further aromatic functionalization.
Electrophilic Aromatic Substitution on the Benzoic Acid Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.com Conversely, the carboxylic acid and sulfamoyl groups are deactivating groups and meta-directors, withdrawing electron density from the ring via inductive and resonance effects. truman.edu
Directed Ortho-Metallation (DoM) Strategies (if applicable)
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu Both the methoxy and the sulfamoyl groups can potentially act as DMGs.
The methoxy group is a well-established DMG. wikipedia.orguoc.gr In anisole (B1667542) derivatives, lithiation typically occurs at the ortho position to the methoxy group. uoc.gr The sulfamoyl group, particularly N,N-disubstituted sulfamoyl groups, can also serve as a potent DMG. nih.govorganic-chemistry.org
For this compound, the presence of multiple potential directing groups and acidic protons (from the carboxylic acid and the sulfamoyl NH) complicates the application of DoM. The acidic protons would be readily deprotonated by the strong organolithium base, consuming the reagent and preventing the desired C-H activation. Therefore, protection of these acidic protons would be a prerequisite for successful DoM strategies. For instance, the carboxylic acid could be converted to an ester, and the sulfamoyl group could be N-alkylated. Following protection, the regioselectivity of the metallation would be a competition between the directing power of the methoxy and the protected sulfamoyl group.
Regioselective Halogenation and Nitration Studies
Halogenation: The regioselective halogenation of aromatic compounds can be achieved using various reagents and conditions. organic-chemistry.orgnih.gov For this compound, the strong activating and ortho, para-directing effect of the methoxy group would be the primary determinant of the regiochemical outcome. Halogenation would be expected to occur at the positions ortho to the methoxy group, namely positions 3 and 5. The use of N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) can provide a mild and highly regioselective method for halogenation. organic-chemistry.orgnih.gov The steric hindrance from the adjacent sulfamoyl group at position 2 might influence the ratio of 3-halo to 5-halo products.
Nitration: Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. truman.edugoogle.com For this compound, the directing effects of the substituents would again play a crucial role. The powerful activating methoxy group directs the incoming nitro group to the ortho positions (3 and 5). The deactivating carboxyl and sulfamoyl groups direct to the meta positions. The dominant activating effect of the methoxy group makes positions 3 and 5 the most probable sites of nitration. For example, the nitration of 4-methoxybenzoic acid (anisic acid) with nitric acid typically yields 3-nitro-4-methoxybenzoic acid. google.comgoogle.com By analogy, the nitration of this compound is expected to favor substitution at the 3-position, influenced by the strong directing power of the methoxy group.
Synthetic Utility as a Polyfunctional Building Block
The presence of multiple reactive sites—the carboxylic acid, the sulfamoyl group, and the activated aromatic ring—makes this compound a valuable polyfunctional building block in organic synthesis. These functional groups can be selectively modified to create a diverse range of derivatives.
Scaffold in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The diverse functionalities of this compound make it an attractive candidate as a scaffold in MCRs.
For example, the carboxylic acid group can participate in Ugi or Passerini reactions. In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By employing this compound as the carboxylic acid component, the resulting product would incorporate the sulfamoyl-substituted aromatic core. This approach allows for the rapid generation of a library of complex molecules with potential biological activity, building upon the known pharmacophoric features of the starting acid.
Precursor for Fused Polycyclic and Spiro Systems
The inherent reactivity of this compound and its derivatives allows for the strategic construction of both fused polycyclic and spirocyclic frameworks. These structural motifs are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and three-dimensional complexity.
Intramolecular cyclization reactions are a key strategy for accessing fused ring systems. The strategic placement of reactive functional groups on derivatives of this compound can facilitate ring-closing reactions to generate novel polycyclic architectures. For instance, the sulfonamide and carboxylic acid moieties can be manipulated to participate in cyclization cascades, leading to the formation of benzothiazine-like structures or other fused heterocyclic systems. While direct examples of intramolecular cyclization of this compound itself to form polycyclic aromatic hydrocarbons are not extensively documented in readily available literature, the principles of such transformations are well-established in organic synthesis. The presence of the electron-donating methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions, which could be exploited in acid-catalyzed cyclization pathways.
Spirocycles, compounds containing two rings connected by a single common atom, represent another important class of molecules accessible from this precursor. The synthesis of spiro compounds often involves multicomponent reactions or sequential transformations that create the spirocyclic junction. Derivatives of this compound can be designed to participate in such reactions. For example, the carboxylic acid could be converted to a ketone, which can then serve as an electrophilic partner in a spiro-annulation reaction. Although specific examples detailing the direct conversion of this compound into spiro systems are not abundant, the functional handles present on the molecule make it a suitable candidate for such synthetic explorations.
The following table provides a conceptual overview of potential transformations, even if direct literature examples for this specific starting material are sparse.
| Transformation Type | Potential Reactants/Conditions | Resulting System |
| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid, heat | Fused tricyclic ketone |
| Pictet-Spengler Reaction | Aldehyde, acid catalysis (after reduction of nitro group and formation of an amine) | Fused tetrahydroisoquinoline derivative |
| Spiro-annulation via 1,3-dipolar cycloaddition | Azomethine ylide, heat | Spiro-pyrrolidine derivative |
| Multicomponent Spirocycle Synthesis | Isatin, an amino acid, heat | Spiro-oxindole derivative |
Construction of Complex Molecular Libraries
The principles of combinatorial chemistry and diversity-oriented synthesis are central to modern drug discovery, enabling the rapid generation and screening of large numbers of compounds to identify new bioactive molecules. This compound, with its multiple points of diversification, is an attractive scaffold for the construction of complex molecular libraries.
The carboxylic acid, the sulfonamide, and the aromatic ring all provide handles for the attachment of a wide variety of building blocks. This allows for the creation of a library of related compounds with diverse structural features. For example, the carboxylic acid can be converted to a wide range of amides or esters. The sulfonamide nitrogen can be alkylated or acylated, and the aromatic ring can undergo further substitution reactions.
A key advantage of using a scaffold like this compound is that the core structure can be designed to orient the appended diversity elements in specific three-dimensional arrangements, increasing the likelihood of productive interactions with biological targets. The inherent conformational bias of the substituted benzene ring, coupled with the stereochemistry that can be introduced at the sulfonamide or other appended groups, allows for the exploration of a defined region of chemical space.
The following table illustrates how a combinatorial library could be conceptually designed starting from this compound.
| Scaffold Position | Diversity Element (R-group) | Potential Building Blocks |
| Carboxylic Acid | Amide (R¹-NH₂) | Primary and secondary amines (aliphatic, aromatic, heterocyclic) |
| Sulfonamide | N-substituent (R²) | Alkyl halides, acyl chlorides, sulfonyl chlorides |
| Aromatic Ring | Further substitution (R³) | Electrophiles (e.g., for Friedel-Crafts), boronic acids (for Suzuki coupling after functionalization) |
This systematic variation of substituents allows for the creation of a vast number of unique molecules, each with the potential to exhibit novel biological activity. The screening of such libraries against various biological targets is a powerful strategy for the discovery of new therapeutic agents and chemical probes to investigate cellular processes.
Applications of 4 Methoxy 2 Sulfamoylbenzoic Acid in Advanced Chemical Science
Role as a Key Intermediate in Medicinal Chemistry Synthesis
In the realm of medicinal chemistry, the structural framework of 4-Methoxy-2-sulfamoylbenzoic acid is of significant interest. The presence of the sulfonamide group, a well-known pharmacophore, combined with a carboxylic acid handle for synthetic elaboration, positions this compound as a powerful precursor for a variety of biologically active molecules.
The sulfonamide functional group is a cornerstone of numerous therapeutic agents, famously originating with the class of antibacterial "sulfa drugs". This group's ability to mimic the p-aminobenzoic acid (PABA) structure or act as a hydrogen bond donor and acceptor makes it a privileged scaffold in drug design. bldpharm.combldpharm.com Consequently, molecules that contain this moiety, such as this compound, are highly valued as intermediates for the synthesis of modern sulfonamide-containing Active Pharmaceutical Ingredients (APIs). bldpharm.com The compound provides a pre-formed, functionalized aromatic ring with the critical sulfonamide group, simplifying synthetic routes to more complex drug targets.
The strategic placement of functional groups on the this compound ring makes it an ideal starting material for creating analogues of existing drugs, a common strategy for improving efficacy, selectivity, or pharmacokinetic properties.
Sulpiride Analogues: The atypical antipsychotic and antiemetic drug, Sulpiride, is a benzamide (B126) derivative synthesized from the formal condensation of a substituted benzoic acid with an amine. Specifically, its synthesis utilizes the structural isomer 2-methoxy-5-sulfamoylbenzoic acid . Therefore, this compound serves as a perfect starting point for generating novel analogues of sulpiride. By using this alternative isomer, medicinal chemists can systematically probe the structure-activity relationship (SAR) of this drug class, investigating how repositioning the methoxy (B1213986) and sulfamoyl groups affects receptor binding and biological activity.
Carbonic Anhydrase Inhibitors: Aromatic and heterocyclic sulfonamides are the defining chemical class for inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. Clinically used CA inhibitors like dorzolamide (B1670892) and brinzolamide (B135381) are used to reduce intraocular pressure in the treatment of glaucoma by inhibiting CA isozymes in the eye. The synthesis of novel CA inhibitors often involves the reaction of sulfamoyl-functionalized benzoic acids. The structure of this compound, containing the essential aromatic sulfonamide core, makes it a prime building block for developing new, potentially more potent or selective, carbonic anhydrase inhibitors.
Beyond creating analogues of known drugs, this compound is a valuable tool for generating entirely new molecular scaffolds for drug discovery. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of other groups, most commonly amides, via coupling with various amines. This allows for the systematic construction of large compound libraries. Each new molecule incorporates the 4-methoxy-2-sulfamoylphenyl moiety, which can impart specific properties such as improved solubility or the ability to engage in key binding interactions with biological targets like enzymes or receptors. The sulfonamide group, in particular, is known to act as a zinc-binding group in metalloenzymes, a key feature of many enzyme inhibitors.
Utilization in Material Science and Polymer Chemistry
The applications of this compound extend beyond medicine into the field of material science, where its distinct functional groups can be exploited to create polymers and framework materials with tailored properties.
Chemical suppliers classify this compound and its isomers as organic monomers, indicating their potential for use in polymerization reactions. The presence of the carboxylic acid function allows the molecule to act as a monomer in step-growth polymerization, particularly in polycondensation reactions. For instance, it could be reacted with diols to form polyesters or with diamines to form polyamides.
In such polymers, the main chain would be constructed via the ester or amide linkages, while the rest of the molecule, the "4-methoxy-2-sulfamoylphenyl" portion, would exist as a pendant group. These functional pendant groups can significantly influence the properties of the resulting polymer, such as:
Solubility: The polar sulfonamide group could enhance the polymer's solubility in certain solvents.
Thermal Stability: The aromatic nature of the monomer unit can contribute to a higher glass transition temperature and improved thermal stability.
Functional Properties: The pendant groups provide sites for further chemical modification or for specific interactions, such as chelation of metal ions or hydrogen bonding, making them suitable for creating functional or "smart" polymers.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The most common functional group used on these organic linkers is the carboxylic acid, which coordinates strongly with the metal centers.
This compound is an excellent candidate for use as an organic ligand in the synthesis of novel MOFs.
The carboxylic acid group would serve as the primary binding site to connect to the metal nodes, forming the extended framework structure.
The sulfamoyl and methoxy groups would not be involved in the primary framework bonding but would instead project into the pores or channels of the MOF.
This functionalization of the pore interior is a key strategy in modern MOF design. These pendant groups can create specific binding sites for guest molecules, enhancing the MOF's selectivity for gas adsorption (e.g., for CO2 or SO2 capture) or creating catalytically active sites within the pores. The precise arrangement of these functional groups can thus be used to fine-tune the chemical environment within the MOF for specific applications.
Lack of Documented
Despite extensive investigation into the scientific literature, there is a notable absence of documented applications for the chemical compound this compound in the specified fields of advanced chemical science, including its use as a component in functional materials, in catalysis and supramolecular chemistry, or in chiral auxiliary synthesis.
While the individual chemical motifs within this compound—the methoxy group, the benzoic acid, and the sulfonamide—are common in various advanced chemical applications, the specific substitution pattern of this compound does not appear to have been a focus of published research in these areas.
General principles and studies on related compounds suggest theoretical possibilities for the application of this compound. For instance, the presence of the carboxylic acid and sulfonamide groups provides potential coordination sites for metal ions, and the capacity for hydrogen bonding through the sulfonamide and carboxylic acid moieties could lend itself to the formation of supramolecular assemblies. However, specific research to validate these possibilities for this compound is not available in the public domain.
Our comprehensive search did not yield any detailed research findings, data tables, or specific examples of this compound being utilized in the design of functional materials, as a ligand in metal-catalyzed reactions, in the self-assembly of supramolecular architectures, or as a chiral auxiliary in enantioselective synthesis. For example, while the synthesis of related compounds like 2-Methoxy-4-(methylsulfanyl)benzoic acid has been documented as an intermediate in the preparation of cardiotonic drugs, this does not provide direct evidence of the specified applications for this compound. researchgate.net Similarly, studies on other substituted benzenesulfonamides have explored their roles as enzyme inhibitors, but these are outside the scope of the requested topics. nih.govnih.gov
The exploration of metal-organic frameworks (MOFs) often involves carboxylic acid ligands, and some studies have incorporated sulfonate-functionalized ligands to create defects or modify properties. ossila.comrsc.orgnih.govnih.gov However, none of the retrieved literature specifically names this compound as a ligand in such materials.
In the realm of supramolecular chemistry, the self-assembly of benzenesulfonamide (B165840) derivatives is known, often driven by hydrogen bonding. nih.gov Yet, specific studies detailing the supramolecular behavior of this compound could not be found.
Furthermore, no patents or scholarly articles were identified that describe the use of this compound in the synthesis of chiral auxiliaries for enantioselective reactions.
Table of Compound Names
Since no article could be generated, a table of mentioned compounds is not applicable.
Future Perspectives and Research Challenges for 4 Methoxy 2 Sulfamoylbenzoic Acid
Development of Atom-Economical and Eco-Friendly Synthetic Methodologies
A primary challenge in organic synthesis is the development of processes that are both efficient and environmentally benign. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. jocpr.comprimescholars.com Traditional synthetic routes often suffer from low atom economy, generating significant chemical waste. Future research must focus on designing synthetic pathways for 4-Methoxy-2-sulfamoylbenzoic acid that maximize atom efficiency.
Key strategies for achieving this include:
Catalytic Reactions: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste. nih.gov For instance, developing catalytic hydrogenation processes could provide an environmentally friendly method for certain synthetic steps. jocpr.com
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water is a critical goal. nih.gov Research into aqueous-phase reactions for the synthesis of benzoic acid derivatives is a promising avenue.
Waste Minimization: The ideal reaction produces only the desired product. msd-life-science-foundation.or.jp Methodologies like cycloadditions (e.g., Diels-Alder reactions) are inherently atom-economical and should be explored where applicable. jocpr.com
Microwave-assisted synthesis represents another eco-friendly approach, offering benefits such as reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating methods. chemmethod.com
Table 1: Comparison of Conventional vs. Future-Oriented Synthetic Methodologies
| Feature | Conventional Synthesis | Atom-Economical & Eco-Friendly Synthesis |
|---|---|---|
| Reagent Use | Often uses stoichiometric amounts of reagents | Emphasizes the use of catalysts nih.gov |
| Solvents | Typically relies on volatile organic compounds (VOCs) | Prioritizes green solvents like water or ionic liquids nih.govresearchgate.net |
| Atom Economy | Can be low, with significant byproduct formation primescholars.com | High, maximizing incorporation of reactant atoms into the product jocpr.com |
| Energy Input | Often requires prolonged heating (reflux) chemmethod.com | Utilizes energy-efficient methods like microwave irradiation chemmethod.com |
| Waste Generation | Can produce substantial chemical waste | Aims for minimal to zero waste generation msd-life-science-foundation.or.jp |
Exploration of Unconventional Reaction Pathways and Conditions
Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways offers significant potential for the synthesis of this compound. These novel approaches can provide access to unique chemical transformations and improved process efficiencies.
Examples of unconventional pathways include:
Electro-organic Synthesis: This technique uses electricity as a "reagent" to drive redox reactions, avoiding the need for chemical oxidants or reductants. researchgate.net Electrochemical methods are considered green due to their high atom economy and use of clean electrons. researchgate.net
Photochemical Reactions: Light can be used as a reagent to trigger specific chemical transformations, often under mild conditions. nih.gov This can enable unique reaction pathways that are not accessible through thermal methods.
Biocatalysis and Biosynthesis: Utilizing enzymes or whole-cell microorganisms to catalyze reactions offers high selectivity and mild reaction conditions. The biosynthetic pathways of aminobenzoic acids in microorganisms could inspire new, sustainable production methods for related structures. mdpi.com
These advanced methods can help circumvent the limitations of classical synthesis, such as the need for protecting groups or harsh reaction conditions, leading to more streamlined and efficient processes.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry has become an indispensable tool for modern chemical research. mdpi.com For this compound, advanced computational modeling can accelerate discovery and optimization while reducing experimental costs.
Key applications include:
Reaction Prediction: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict transition states, and calculate reaction energetics. This allows chemists to screen potential synthetic routes in silico before attempting them in the lab. ijcce.ac.ir
Property Prediction: Computational models can predict the physicochemical and biological properties of this compound and its derivatives. This is crucial for designing new molecules with specific functions, such as targeted enzyme inhibitors.
Material Design: By simulating how molecules interact, computational methods can aid in the design of new materials, including co-crystals or polymers, incorporating the this compound scaffold.
The integration of these predictive models can guide experimental work, making the research and development process more efficient and targeted. mdpi.com
Integration of this compound in High-Throughput Synthesis
High-throughput synthesis (HTS) allows for the rapid generation of large libraries of related compounds for screening purposes. This compound is well-suited as a core scaffold in such endeavors due to its functional groups (carboxylic acid and sulfonamide) that allow for modular diversification.
A typical HTS workflow would involve:
Using this compound as a common starting material.
Performing parallel reactions to couple a diverse range of building blocks to its carboxylic acid and/or sulfonamide moieties. For example, forming a library of amides by reacting the acid with various amines. nih.gov
This approach is highly valuable in drug discovery and materials science for rapidly identifying "hits"—compounds that exhibit a desired biological activity or material property. nih.gov The development of robust and modular synthetic schemes is essential for successfully integrating this compound into HTS platforms.
Table 2: Application of Computational and High-Throughput Methods
| Methodology | Application for this compound | Key Benefit |
|---|---|---|
| Advanced Computational Modeling | Predicting reaction outcomes, molecular properties, and designing novel derivatives. mdpi.comijcce.ac.ir | Reduces experimental workload and accelerates the design-build-test cycle. |
| High-Throughput Synthesis | Use as a scaffold to rapidly generate large libraries of diverse compounds. nih.gov | Enables rapid screening for new drug candidates or materials. |
Addressing Scalability and Industrial Feasibility in Production
The transition from a laboratory-scale synthesis to large-scale industrial production presents significant challenges. For this compound to be industrially viable, its production process must be safe, cost-effective, and robust.
Key considerations for scalability include:
Cost of Raw Materials: The starting materials must be readily available and affordable.
Process Safety and Optimization: Reactions must be optimized to minimize exothermic events, handle hazardous reagents safely, and ensure consistent product quality.
Purification: Developing efficient and scalable purification methods (e.g., crystallization over chromatography) is crucial for achieving high purity on an industrial scale.
Waste Management: The disposal and potential recycling of solvents and byproducts must be managed in an environmentally responsible and economically feasible manner.
Syntheses that are "process-oriented" from the outset, considering these factors, are more likely to be successfully scaled up. researchgate.net The evaluation of market dynamics, including production capacity and revenue projections, is also a vital component of assessing industrial feasibility. marketintellix.com
Table 3: Key Challenges in the Industrial Production of this compound
| Challenge Area | Specific Consideration | Potential Solution |
|---|---|---|
| Economic Viability | High cost of starting materials and reagents. marketintellix.com | Develop synthetic routes from cheaper, more abundant precursors. |
| Process Chemistry | Ensuring consistent yield and purity at a large scale. researchgate.net | Implementation of process analytical technology (PAT) and continuous flow chemistry. |
| Safety | Management of hazardous reagents and exothermic reactions. | Thorough process hazard analysis (PHA) and engineering controls. |
| Environmental Impact | Minimizing solvent use and chemical waste. | Adopting green chemistry principles; solvent recovery and recycling systems. nih.gov |
| Purification | Moving from chromatographic to bulk purification methods. | Focus on developing robust crystallization procedures. |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulmazole |
| Isomazole |
| Aminobenzoic acid |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methoxy-2-sulfamoylbenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation or sulfonylation of pre-functionalized benzoic acid derivatives. For example, methoxy groups can be introduced via nucleophilic substitution using dimethyl sulfate under alkaline conditions (e.g., NaOH), as demonstrated in the synthesis of 4-methoxybenzoic acid derivatives . Sulfamoyl groups may be added using sulfamoyl chloride in anhydrous solvents like dichloromethane, with temperature control (0–5°C) to minimize side reactions. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and reaction time to improve yields (typically 60–85%) .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment, while structural confirmation relies on FT-IR (to identify sulfonamide N–H stretches at ~3300 cm⁻¹ and C=O at ~1680 cm⁻¹) and NMR spectroscopy. For example, H-NMR should show distinct methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–8.0 ppm range. Mass spectrometry (ESI-MS) can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 246) .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at ambient temperatures, away from light and moisture to prevent hydrolysis of the sulfamoyl group. Use desiccants like silica gel in storage cabinets. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory due to potential irritancy, as noted in safety data sheets for structurally similar benzoic acid derivatives .
Advanced Research Questions
Q. How can mechanistic studies elucidate the sulfamoylation reaction pathway for this compound synthesis?
- Methodological Answer : Isotopic labeling (e.g., O in sulfamoyl chloride) combined with kinetic studies can track intermediate formation. Computational tools (DFT calculations) help model transition states and identify rate-determining steps, such as nucleophilic attack by the benzoate anion on the sulfamoyl electrophile. Monitoring by in-situ FT-IR or Raman spectroscopy provides real-time insights into bond formation .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D-NMR techniques (COSY, HSQC) to assign proton-carbon correlations and detect hidden proton couplings. Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) can remove impurities. For tautomeric forms, variable-temperature NMR (e.g., 25°C to −40°C) slows exchange rates, clarifying splitting patterns .
Q. How can AI-driven retrosynthesis tools improve the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Platforms like Pistachio or Reaxys integrate reaction databases to propose synthetic routes. Input the target structure (e.g., this compound with a substituted aryl group) to generate precursor candidates. Prioritize routes with high feasibility scores (>0.8) and minimal steps. Validate predictions via small-scale trials, focusing on functional group compatibility (e.g., avoiding acidic conditions for sulfamoyl stability) .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound analogs?
- Methodological Answer : For enzyme inhibition (e.g., carbonic anhydrase), use fluorescence-based assays with 4-nitrophenyl acetate as a substrate. Cellular uptake can be assessed via LC-MS quantification in cell lysates after exposure. Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa) identifies therapeutic windows. Structure-activity relationship (SAR) studies should systematically vary the methoxy/sulfamoyl positions to map pharmacophore requirements .
Data Analysis and Optimization
Q. How should researchers statistically analyze conflicting bioassay results across multiple batches of this compound?
- Methodological Answer : Apply multivariate analysis (ANOVA with post-hoc Tukey test) to assess batch-to-batch variability. Check for correlations between impurity profiles (HPLC data) and bioactivity outliers. Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., temperature, catalyst loading) and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
